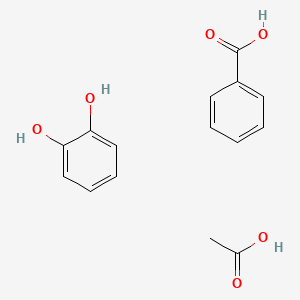
acetic acid;benzene-1,2-diol;benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “acetic acid;benzene-1,2-diol;benzoic acid” is a combination of three distinct organic compounds: acetic acid, benzene-1,2-diol (commonly known as catechol), and benzoic acid. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic Acid: Acetic acid can be synthesized through the oxidation of ethanol or acetaldehyde. Industrially, it is produced via the carbonylation of methanol using a rhodium-iodine catalyst.
Benzene-1,2-Diol (Catechol): Catechol can be prepared by the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst such as titanium silicalite.
Benzoic Acid: Benzoic acid is commonly synthesized by the oxidation of toluene using potassium permanganate or by the hydrolysis of benzoyl chloride.
Industrial Production Methods
Acetic Acid: The most common industrial method is the Monsanto process, which involves the carbonylation of methanol.
Benzene-1,2-Diol (Catechol): Industrially, catechol is produced by the hydroxylation of phenol using hydrogen peroxide.
Benzoic Acid: Benzoic acid is produced on a large scale by the partial oxidation of toluene with oxygen.
Análisis De Reacciones Químicas
Types of Reactions
Acetic Acid:
Benzene-1,2-Diol (Catechol):
Benzoic Acid:
Common Reagents and Conditions
Acetic Acid: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Benzene-1,2-Diol (Catechol): Common reagents include oxidizing agents like ferric chloride and reducing agents like sodium borohydride.
Benzoic Acid: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Acetic Acid: Major products include carbon dioxide, water, ethanol, esters, and amides.
Benzene-1,2-Diol (Catechol): Major products include ortho-quinone and substituted catechols.
Benzoic Acid: Major products include carbon dioxide, water, benzyl alcohol, esters, and amides.
Aplicaciones Científicas De Investigación
Acetic Acid: Used as a solvent and reagent in chemical synthesis, in the production of vinyl acetate monomer, and as a food preservative.
Benzene-1,2-Diol (Catechol): Used in the synthesis of pharmaceuticals, as a photographic developer, and in the production of pesticides and dyes.
Benzoic Acid: Used as a food preservative, in the synthesis of pharmaceuticals, and in the production of plasticizers and resins.
Mecanismo De Acción
Acetic Acid: Acetic acid exerts its effects by donating a proton (H+) in aqueous solutions, making it a weak acid. It can also act as a nucleophile in substitution reactions.
Benzene-1,2-Diol (Catechol): Catechol exerts its effects through its ability to undergo oxidation-reduction reactions, forming reactive oxygen species and quinones.
Benzoic Acid: Benzoic acid inhibits the growth of mold, yeast, and some bacteria by disrupting their cell membranes and metabolic pathways.
Comparación Con Compuestos Similares
Acetic Acid: Similar compounds include formic acid and propionic acid. Acetic acid is unique due to its widespread use as a solvent and reagent in chemical synthesis.
Benzene-1,2-Diol (Catechol): Similar compounds include hydroquinone and resorcinol. Catechol is unique due to its ability to undergo oxidation-reduction reactions.
Benzoic Acid: Similar compounds include salicylic acid and phthalic acid. Benzoic acid is unique due to its use as a food preservative and its ability to inhibit microbial growth.
Propiedades
Número CAS |
79792-94-2 |
|---|---|
Fórmula molecular |
C15H16O6 |
Peso molecular |
292.28 g/mol |
Nombre IUPAC |
acetic acid;benzene-1,2-diol;benzoic acid |
InChI |
InChI=1S/C7H6O2.C6H6O2.C2H4O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8;1-2(3)4/h1-5H,(H,8,9);1-4,7-8H;1H3,(H,3,4) |
Clave InChI |
DPVCNVMZBZBXAN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



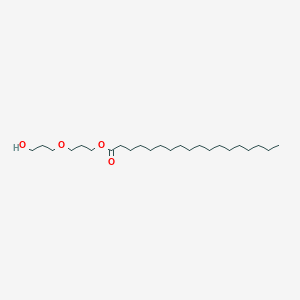
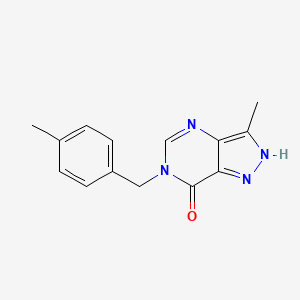
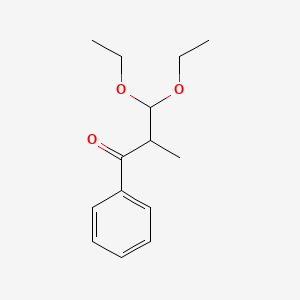
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)
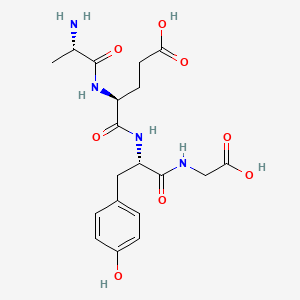

![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)


![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
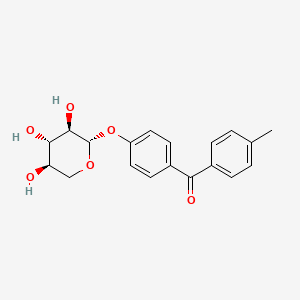
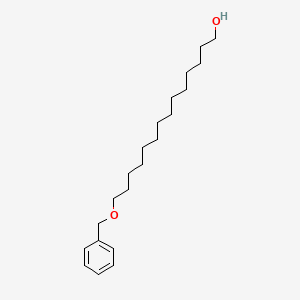
![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)
